1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane
Description
1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane is a bicyclic organic compound characterized by a seven-membered ring system containing an oxygen atom (7-oxa) and an iodomethyl substituent at the 1-position. This compound belongs to the norbornane-derived family, which is widely utilized in organic synthesis due to its ring strain and versatile reactivity . The iodine atom in the iodomethyl group enhances its electrophilicity, making it a valuable intermediate in cross-coupling reactions and nucleophilic substitutions. Its synthesis typically involves Diels-Alder reactions followed by functionalization, as seen in related 7-oxabicyclo[2.2.1]heptane derivatives .
Properties
IUPAC Name |
1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-5-7-3-1-6(9-7)2-4-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNQVEFKRFYTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O2)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition with Maleic Anhydride
Procedure :
-
Reactants : 2,5-Dimethylfuran and maleic anhydride undergo an exo-selective Diels-Alder reaction to form the bicyclic adduct.
-
Conditions : Reflux in toluene (110°C, 12–24 h).
Functionalization :
Alternative Dienophiles for Bicyclic Core Formation
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Methyl 3-Bromo-Propiolate : Reacts with 2-methylfuran under thermal conditions to form methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate.
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Hydrolysis : Treatment with HCl (conc., 60°C) cleaves the ketal, yielding the carboxylic acid derivative.
Introduction of the Iodomethyl Group
The iodomethyl substituent is introduced via nucleophilic substitution or alkylation of a precursor with a leaving group (e.g., hydroxymethyl or chloromethyl).
Substitution of Hydroxymethyl Precursors
Procedure :
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Hydroxymethyl Intermediate : Synthesized by reducing ester groups on the bicyclic core (e.g., LiAlH4 in THF).
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Iodination : The alcohol is converted to the iodomethyl group using HI or PPh₃/I₂.
Example :
Alkylation with Iodomethane Derivatives
Procedure :
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Sulfone Intermediate : Alkylative ring-opening of sulfone-functionalized bicyclic compounds with iodomethane.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Regioselectivity in Diels-Alder Reactions
Byproduct Formation During Iodination
Low Yields in Sulfone Alkylation
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Issue : Poor nucleophilicity of iodide.
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Solution : Activate the sulfone with strong bases (e.g., NaH).
Industrial-Scale Considerations
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Cost Efficiency : Diels-Alder routes are preferred due to readily available furan derivatives.
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Safety : HI handling requires corrosion-resistant reactors and strict temperature control.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form iodine-containing derivatives.
Reduction: Reduction reactions can convert the iodomethyl group to other functional groups.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives, such as iodoform (CHI3).
Reduction Products: Alcohols and other reduced iodine derivatives.
Substitution Products: A variety of iodine-substituted compounds, depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane serves as a valuable intermediate in organic synthesis due to its unique reactivity profile:
- Synthesis of Complex Molecules : The compound can be used to synthesize more complex organic molecules by acting as a building block in various reactions, such as nucleophilic substitutions and cycloadditions.
- Functionalization : The presence of the iodomethyl group allows for further functionalization, enabling the introduction of diverse substituents that can modify the compound's properties and enhance its reactivity.
Case Studies and Research Findings
Although specific case studies on this compound are scarce, research on related compounds provides valuable insights into potential applications:
- Synthesis of Antiviral Agents : Research has shown that derivatives of 7-oxabicyclo[2.2.1]heptanes can be synthesized to produce antiviral agents, suggesting that similar approaches could be applied using this compound.
- Development of Anticancer Drugs : Studies exploring the modification of bicyclic structures have led to the discovery of new anticancer drugs, indicating that further exploration of this compound could yield significant therapeutic benefits.
Mechanism of Action
The mechanism by which 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane exerts its effects depends on the specific application. In organic synthesis, it typically acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved can vary widely, but often include interactions with enzymes or other biomolecules in biological systems.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Physicochemical Properties
Biological Activity
1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane, a compound characterized by its unique bicyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHIO
- Molecular Weight : 238.07 g/mol
- IUPAC Name : this compound
- CAS Number : 946402-76-2
The compound features a bicyclic skeleton that contributes to its reactivity and interaction with biological targets.
Antagonistic Properties
Research has shown that derivatives of the 7-oxabicyclo[2.2.1]heptane system exhibit significant antagonistic activity against platelet activating factor (PAF). Among various synthesized stereoisomers, the diexo derivative has been identified as a potent antagonist, suggesting the potential for therapeutic applications in conditions related to platelet activation and inflammation .
Thromboxane A2 (TxA2) Antagonism
A series of studies have evaluated the thromboxane A2 antagonistic activity of compounds based on the 7-oxabicyclo[2.2.1]heptane structure. These compounds demonstrated varying degrees of potency depending on their side chain modifications, with specific configurations leading to enhanced antagonistic effects in vitro and in vivo .
The biological activity of this compound is attributed to its ability to interact with specific receptors involved in inflammatory and thrombotic processes. The compound's unique structure allows it to bind effectively to these targets, modulating their activity and influencing downstream signaling pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Bicyclic Core : Utilizing intramolecular Diels-Alder reactions or similar methodologies to construct the bicyclic framework.
- Iodination : Introducing the iodomethyl group through electrophilic substitution reactions.
Table: Summary of Synthesis Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Diels-Alder Reaction | Phenylglycinol, Vinyl triflate |
| 2 | Electrophilic Substitution | Iodine or Iodomethane |
Case Study 1: PAF Antagonism
In a study focused on the design of biologically active compounds based on PAF structure, the diexo derivative of the 7-oxabicyclo[2.2.1]heptane system was synthesized and tested for its antagonistic properties against PAF-induced platelet aggregation. The results indicated a strong inhibitory effect, highlighting its potential as a therapeutic agent in cardiovascular diseases .
Case Study 2: TxA2 Inhibition
Another investigation evaluated a series of interphenylene derivatives based on the 7-oxabicyclo[2.2.1]heptane structure for their TxA2 antagonistic activity. The findings revealed that specific structural modifications greatly enhanced their potency, with one compound demonstrating an IC50 value in the low nanomolar range against TxA2-mediated platelet aggregation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via iodomethylation of 7-oxabicyclo[2.2.1]heptane derivatives. For example, endo/exo stereoisomers can be separated chromatographically after functionalization of the bicyclic core . Optimization involves adjusting reaction temperature (e.g., −20°C to room temperature), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of iodinating agents (e.g., methyl iodide with NaI/KI). NMR monitoring of intermediates is critical to track regioselectivity .
Q. How is NMR spectroscopy utilized to characterize the stereochemical configuration of 7-oxabicyclo derivatives?
- Answer : and NMR are essential for distinguishing endo vs. exo isomers. For instance, coupling constants () between bridgehead protons (e.g., H-2 and H-3 in the bicyclic system) differ significantly: endo isomers exhibit , while exo isomers show due to spatial proximity . NOESY experiments further confirm spatial arrangements, such as through-space interactions between the iodomethyl group and bridgehead hydrogens .
Q. What stability considerations are critical during storage and handling of iodomethyl-substituted bicyclic ethers?
- Answer : The compound is sensitive to light and moisture, which can hydrolyze the ether bridge or degrade the C–I bond. Storage under inert gas (N or Ar) at −20°C in amber vials is recommended. Stability tests using TLC or HPLC at intervals (e.g., weekly) are advised to monitor decomposition .
Advanced Research Questions
Q. What strategies address stereochemical contradictions in synthetic pathways involving 7-oxabicyclo[2.2.1]heptane derivatives?
- Answer : Discrepancies in stereochemical outcomes (e.g., unexpected endo/exo ratios) often arise from competing ring-opening pathways. Computational modeling (DFT or MD simulations) can predict transition-state energies for iodomethylation steps. Experimentally, kinetic trapping via rapid quenching or low-temperature reactions minimizes equilibration between isomers .
Q. How can contradictions between spectroscopic data and crystallographic results be resolved for bicyclic ether derivatives?
- Answer : Discrepancies may occur due to dynamic effects in solution (e.g., ring puckering) that are absent in the solid state. For example, NMR may average signals for flexible conformers, while X-ray crystallography reveals static geometries. Hybrid approaches, such as variable-temperature NMR and solid-state NMR, reconcile these differences .
Q. What computational methods predict the reactivity of the iodomethyl group in ring-opening or cross-coupling reactions?
- Answer : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For instance, the LUMO of the iodomethyl group is localized on the C–I bond, making it susceptible to nucleophilic attack (e.g., in SN2 reactions). Molecular docking studies with transition-metal catalysts (e.g., Pd or Cu) can optimize cross-coupling efficiency .
Q. How does ring strain in the 7-oxabicyclo[2.2.1]heptane system influence reaction pathways compared to non-bicyclic analogs?
- Answer : The bicyclic system’s strain energy (~15–20 kcal/mol higher than unstrained ethers) accelerates ring-opening reactions. For example, acid-mediated cleavage of the ether bridge proceeds 10× faster than in cyclohexane derivatives due to relief of torsional strain. Strain-directed β-elimination is a key pathway for synthesizing cyclohexenyl sulfones or carbasugars .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
